molecular formula C7H6N4O2S B13016213 Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

Cat. No.: B13016213
M. Wt: 210.22 g/mol
InChI Key: VUWAMEGMRDSOOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazine derivative with a dicarbonyl compound under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, reduce production costs, and ensure consistent quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl3-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl3-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is unique due to its specific substitution pattern and the presence of a sulfanyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other triazolopyridazine derivatives .

Properties

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

methyl 3-sulfanylidene-2H-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

InChI

InChI=1S/C7H6N4O2S/c1-13-6(12)4-2-3-5-8-9-7(14)11(5)10-4/h2-3H,1H3,(H,9,14)

InChI Key

VUWAMEGMRDSOOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=NNC2=S)C=C1

Origin of Product

United States

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